

CY3-SE: A Comprehensive Technical Guide to its Spectroscopic Properties and Applications

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine3 (Cy3) is a bright, orange-red fluorescent dye widely utilized in biological research for labeling proteins, nucleic acids, and other biomolecules.[1][2] Its succinimidyl ester derivative, **CY3-SE**, is a popular amine-reactive compound that forms stable covalent bonds with primary amines on target molecules.[3][4] This technical guide provides an in-depth overview of the excitation and emission spectra of **CY3-SE**, detailed experimental protocols for its use, and a summary of its key quantitative properties.

Core Properties of CY3-SE

CY3-SE is valued for its bright fluorescence, photostability, and pH insensitivity within the physiological range.[5][6] It is a versatile tool for a variety of fluorescence-based applications, including microscopy, flow cytometry, and immunocytochemistry.[1][2]

Data Presentation

The following table summarizes the key quantitative data for **CY3-SE**, providing a quick reference for experimental design.



Property	Value	References
Excitation Maximum (\(\lambda\)ex)	~550 - 555 nm	[5][6][7][8]
Emission Maximum (λem)	~568 - 570 nm	[5][9][10][11][12]
Molar Extinction Coefficient (ϵ)	~150,000 cm ⁻¹ M ⁻¹	[6][8][10][12]
Quantum Yield (Φ)	~0.15 - 0.31	[6][8][10][12]
Molecular Weight	~727.84 g/mol	[10]

Experimental Protocols

The following are detailed methodologies for key experiments involving **CY3-SE**, primarily focusing on the labeling of proteins.

Protein Labeling with CY3-SE

This protocol is optimized for labeling approximately 1 mg of a protein with a molecular weight greater than 20 kDa.[13]

Materials and Reagents:

- Protein of interest (2-10 mg/mL in an amine-free buffer)
- CY3-SE
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Labeling Buffer (0.1 M Sodium Bicarbonate, pH 8.3-8.5)
- Purification column (e.g., size-exclusion chromatography column like G-25)[13]
- Elution Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

Procedure:

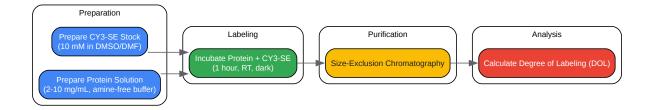
 Protein Preparation: Ensure the protein solution is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), the protein must be dialyzed against the



Labeling Buffer before labeling.[13][14] The recommended protein concentration is between 2-10 mg/mL for optimal labeling efficiency.[15][16]

- Dye Solution Preparation: Immediately before use, bring the vial of **CY3-SE** to room temperature. Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[3]
- Labeling Reaction: Add the CY3-SE stock solution to the protein solution. A common starting
 point is a 10:1 to 15:1 molar ratio of dye to protein.[15] The optimal ratio may need to be
 determined experimentally. Incubate the reaction for 1 hour at room temperature in the dark,
 with gentle stirring.[4]
- Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column.[13] Equilibrate the column with the Elution Buffer. Load the reaction mixture onto the column and collect the fractions containing the labeled protein, which will elute first as a colored band.[13] The free dye will move more slowly and should be discarded.[13]
- Determination of Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Cy3 (~550 nm).[13]

Mandatory Visualizations Experimental Workflow for Protein Labeling with CY3-SE

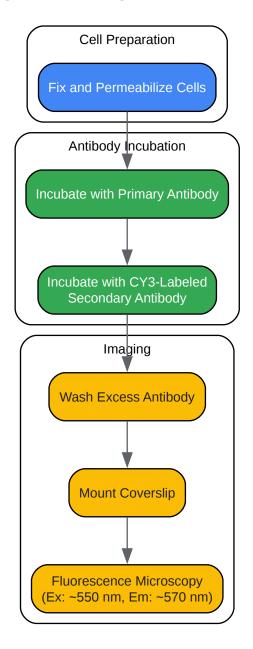


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Caption: Workflow for protein labeling and purification with CY3-SE.



Generic Immunofluorescence Workflow Using a CY3-Labeled Secondary Antibody



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Caption: General workflow for immunofluorescence using a CY3-conjugated antibody.



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